Density and Boiling Point Comparison with Unsubstituted Pentane-1,3,5-triol and 3-Methylpentane-1,5-diol
3-Methylpentane-1,3,5-triol exhibits a density of 1.112 g/mL at 25 °C, which is intermediate between the unsubstituted pentane-1,3,5-triol (1.155 g/cm³) and the diol analog 3-methylpentane-1,5-diol (0.974 g/mL) . Its boiling point of 216 °C at 0.5 mmHg is significantly lower than that of pentane-1,3,5-triol (320.2 °C at 760 mmHg) but higher than that of the diol (228.6 °C at 760 mmHg), indicating a unique volatility profile suitable for specific solvent applications . The presence of the methyl branch and the tertiary alcohol lowers the boiling point relative to the linear triol, while the additional hydroxyl group increases density compared to the diol. This balance of properties allows for tailored use in high-temperature processes where other triols may be too viscous or diols too volatile.
| Evidence Dimension | Density (g/mL at 25 °C) |
|---|---|
| Target Compound Data | 1.112 |
| Comparator Or Baseline | Pentane-1,3,5-triol: 1.155; 3-Methylpentane-1,5-diol: 0.974 |
| Quantified Difference | 3-Methylpentane-1,3,5-triol is 3.7% less dense than pentane-1,3,5-triol and 14.2% more dense than 3-methylpentane-1,5-diol. |
| Conditions | Measured at 25 °C (lit.) |
Why This Matters
This specific density range makes the compound a more manageable liquid for formulation compared to denser triols, while its lower volatility (higher boiling point) than the diol reduces evaporation losses during high-temperature applications like soldering flux compounding.
